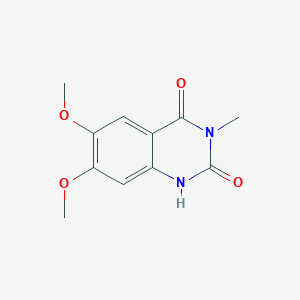

2-(2,6-二甲氧基苯甲酰)-6-甲基吡啶

描述

“2,6-Dimethoxybenzoyl Chloride” is a compound with the molecular formula C9H9ClO3 . It has an average mass of 200.619 Da and a Monoisotopic mass of 200.024017 Da . “2,6-Dimethoxybenzoic acid” is another related compound with the molecular formula C9H10O4 . It has an average mass of 182.173 Da and a Monoisotopic mass of 182.057907 Da .

科学研究应用

光二聚研究:E. Taylor和R. O. Kan(1963年)研究了2-氨基吡啶衍生物在紫外辐射下的光二聚反应。尽管并非直接涉及2-(2,6-二甲氧基苯甲酰)-6-甲基吡啶,但这项研究为相关化合物的光化学行为提供了见解(Taylor & Kan, 1963)。

合成和导电性研究:J. Bruce和J. R. Herson(1969年)探讨了2-甲基和2,6-二甲基吡啶与苯甲醛的缩合反应。这项研究对理解相关化合物的化学合成途径和电导性能具有重要意义(Bruce & Herson, 1969)。

分子和晶体结构分析:K. Thanigaimani等人(2015年)对由2-氨基-6-甲基吡啶衍生的有机酸盐进行的研究提供了有关晶体结构和分子相互作用的见解,这对类似化合物具有相关性(Thanigaimani等人,2015年)。

分子结构和光谱性质:L. Erre等人(2000年)对Mn(II)、2,6-二甲氧基苯甲酸酯和其他化合物形成的复合物进行的研究揭示了与2-(2,6-二甲氧基苯甲酰)-6-甲基吡啶相关的结构和光谱性质(Erre et al., 2000)。

合成和抗肿瘤活性:E. Grivsky等人(1980年)对合成2,4-二氨基-6-(2,5-二甲氧基苯甲基)-5-甲基吡啶并进行的研究,可以为结构类似化合物的潜在抗肿瘤活性提供见解(Grivsky et al., 1980)。

乙烯的催化寡聚化:Fredy Speiser等人(2004年)对含有磷酰吡啶配体的镍配合物进行了研究,包括2-(2,6-二甲基苯基)-6-[(二苯基磷酰基)甲基]吡啶,为类似化合物相关的催化过程提供了见解(Speiser et al., 2004)。

作用机制

Target of Action

The compound 2-(2,6-Dimethoxybenzoyl)-6-methylpyridine is structurally similar to Meticillin , a narrow-spectrum beta-lactam antibiotic of the penicillin class . The primary targets of this compound are likely to be similar to those of Meticillin, which include MecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a . These proteins play a crucial role in bacterial cell wall synthesis .

Mode of Action

Like other beta-lactam antimicrobials, this compound likely blocks the synthesis of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This inhibition prevents the cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls .

Biochemical Pathways

The compound’s interaction with its targets affects the peptidoglycan synthesis pathway . By inhibiting the transpeptidase enzyme, it prevents the formation of cross-links in the peptidoglycan layer, disrupting the integrity of the bacterial cell wall . This leads to cell lysis and death .

Pharmacokinetics

Meticillin is inactivated by gastric acid and therefore administered by injection

Result of Action

The primary result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it potentially effective against susceptible Gram-positive bacteria, particularly beta-lactamase-producing organisms such as Staphylococcus aureus .

属性

IUPAC Name |

(2,6-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-6-4-7-11(16-10)15(17)14-12(18-2)8-5-9-13(14)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWNZFTVJBGNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxybenzoyl)-6-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)

![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)

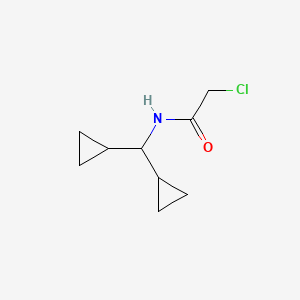

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)

![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1421444.png)

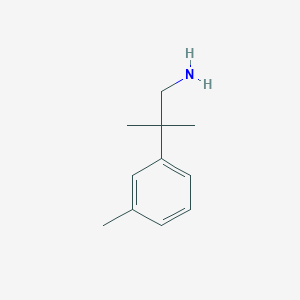

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)

![7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1421450.png)

![[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1421451.png)